Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C14H20BNO4. It is a derivative of benzoic acid and contains a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a benzoic acid derivative. The reaction typically uses a palladium catalyst and a boronic ester reagent under an inert atmosphere . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, or ethanol.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Coupling Products: Formation of biaryl compounds.
Substitution Products: Various substituted benzoates.
Oxidation/Reduction Products: Different oxidation states of the benzoate derivative.
Scientific Research Applications
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to deprotonate the boronic ester and activate it for the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a formyl group instead of an amino group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with different functional groups.
Uniqueness
Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of an amino group and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C14H20BNO4 |
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Molecular Weight |
277.13 g/mol |
IUPAC Name |
methyl 4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,16H2,1-5H3 |
InChI Key |
GPXWEYDIMSHDLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C(=O)OC |
Origin of Product |
United States |
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